2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol
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Overview
Description
2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol typically involves the condensation of 3-phenylprop-2-enal with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (70-80°C) for several hours to ensure complete reaction . The resulting product is then purified through recrystallization from chloroform and dried in a hot air oven .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4).
Electrophilic Substitution: Dilute nitric acid for nitration, chlorine or bromine for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol involves its interaction with molecular targets through its phenol and hydrazone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s conjugated system allows for electron delocalization, enhancing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Similar structure with additional tert-butyl and dinitrophenyl groups.
3-[3-(hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol: Contains a hydroxyimino group instead of the phenylprop-2-en-1-ylidene group.
Uniqueness
Its conjugated system also enhances its chromophoric properties, making it valuable in the synthesis of dyes and pigments .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(E)-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-11-5-4-10-15(16)13-18-17-12-6-9-14-7-2-1-3-8-14/h1-13,19H/b9-6+,17-12+,18-13+ |
InChI Key |
BFTRWEAEANFJBK-PQMZBUNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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